molecular formula C8H8N2O2 B13675718 4,6-Dimethoxypicolinonitrile

4,6-Dimethoxypicolinonitrile

Cat. No.: B13675718
M. Wt: 164.16 g/mol
InChI Key: GIAWXFHRWUPUHA-UHFFFAOYSA-N
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Description

4,6-Dimethoxypicolinonitrile is an organic compound with the molecular formula C8H8N2O2 It is a derivative of picolinonitrile, featuring two methoxy groups at the 4 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypicolinonitrile typically involves the reaction of 4,6-dimethoxypyridine with cyanogen bromide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the cyanogen bromide introduces the nitrile group to the pyridine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxypicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles.

Major Products:

    Oxidation: 4,6-Dimethoxypyridine-2-carboxylic acid.

    Reduction: 4,6-Dimethoxypicolinamidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethoxypicolinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxypicolinonitrile largely depends on its chemical reactivity. The nitrile group can participate in various reactions, such as nucleophilic addition, leading to the formation of amides or other derivatives. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 5,6-Dimethoxypicolinonitrile
  • 4,6-Dimethoxypyridine
  • 4,6-Dimethoxypicolinaldehyde

Comparison: 4,6-Dimethoxypicolinonitrile is unique due to the specific positioning of the methoxy groups and the nitrile functionality This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4,6-dimethoxypyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,1-2H3

InChI Key

GIAWXFHRWUPUHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC)C#N

Origin of Product

United States

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